Cycloheptanecarboxylic acid methylamide
Overview
Description
N-Methylcycloheptanecarboxamide is an organic compound characterized by a seven-membered cycloheptane ring with a carboxamide functional group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylcycloheptanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cycloheptanecarboxylic acid with N-methylamine. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of Cycloheptanecarboxylic acid methylamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Methylcycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, yielding N-methylcycloheptanamine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Cycloheptanecarboxylic acid derivatives.
Reduction: N-methylcycloheptanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Methylcycloheptanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cycloheptanecarboxylic acid methylamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
N-Methoxy-Cycloheptanecarboxylic acid methylamide: Similar structure but with an additional methoxy group.
Cycloheptanecarboxamide: Lacks the methyl group on the nitrogen atom.
N-Methylcyclohexanecarboxamide: Similar structure but with a six-membered ring instead of a seven-membered ring
Uniqueness: N-Methylcycloheptanecarboxamide is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six-membered ring analogs.
Properties
IUPAC Name |
N-methylcycloheptanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-9(11)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELCBJAWFFONW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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